Imetit

描述

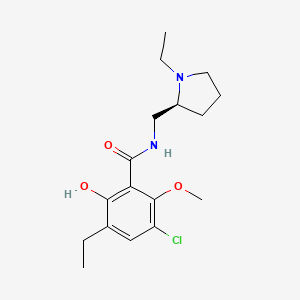

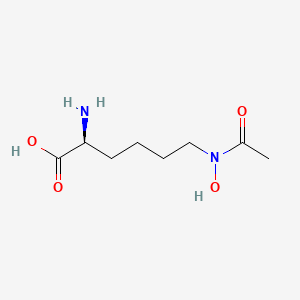

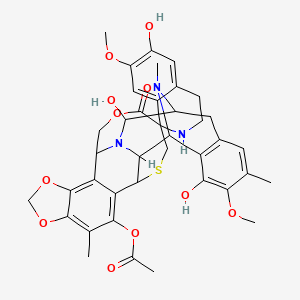

伊美替是一种化学化合物,以其作为组胺 H3 受体激动剂的作用而闻名。 它在科学上被称为 2-(1H-咪唑-5-基)乙基氨基甲酰硫代酸酯 。该化合物已被广泛研究,以了解其潜在的治疗应用,特别是在神经药理学领域。

准备方法

伊美替可以通过各种合成路线合成。 一种常见的方法涉及 2-(1H-咪唑-5-基)乙醇与硫光气反应形成 2-(1H-咪唑-5-基)乙基异硫氰酸酯,然后用氨处理得到伊美替 。反应条件通常涉及使用诸如二氯甲烷之类的溶剂,温度范围为 0°C 到室温。

伊美替的工业生产方法没有得到广泛的记录,但合成通常遵循与实验室规模制备类似的原理,只是针对更大规模的反应和纯化过程进行了调整。

化学反应分析

伊美替会发生各种化学反应,包括:

氧化: 伊美替在特定条件下可以被氧化形成亚砜和砜。

还原: 还原反应可以将伊美替转化为其相应的胺衍生物。

取代: 伊美替可以参与亲核取代反应,其中硫脲基团可以被其他亲核试剂取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及胺等亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 。

科学研究应用

伊美替具有广泛的科学研究应用:

化学: 伊美替被用作模型化合物来研究组胺受体及其激动剂的行为。

生物学: 它被用于研究以了解组胺在各种生物过程中的作用,包括神经传递和免疫反应。

作用机制

伊美替通过与组胺 H3 受体结合发挥作用,组胺 H3 受体是主要存在于中枢神经系统的 G 蛋白偶联受体。结合后,伊美替激活这些受体,导致组胺释放抑制和神经递质释放调节。 这种作用会导致各种生理效应,包括炎症减轻和认知功能调节 。

相似化合物的比较

伊美替因其对组胺 H3 受体的高亲和力和选择性而独一无二。类似的化合物包括:

硫代哌酰胺: 一种 H3 受体拮抗剂,可以阻断组胺的作用。

普罗克西芬: 一种可变激动剂,可以在 H3 受体处充当激动剂、反向激动剂或拮抗剂。

匹罗利司特: 一种用于治疗嗜睡症的 H3 受体拮抗剂.

属性

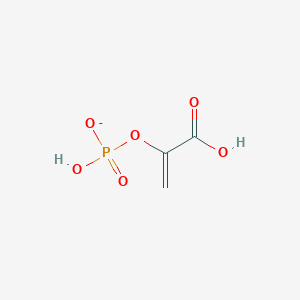

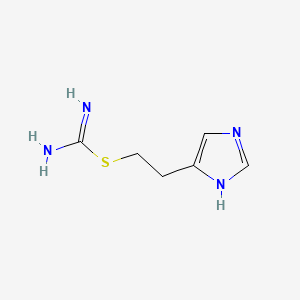

IUPAC Name |

2-(1H-imidazol-5-yl)ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHSVUKQDJULKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043737 | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102203-18-9 | |

| Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imetit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imetit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMETIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Imetit?

A1: this compound is a highly potent and selective agonist of the histamine H3 receptor (H3R). [, , , , , , , , , , , , ]

Q2: Where are histamine H3 receptors (H3Rs) primarily located?

A2: H3Rs are primarily located in the central nervous system (CNS) and to a lesser extent in the peripheral nervous system (PNS). [, , , , ]

Q3: How does this compound interact with H3Rs?

A3: this compound binds to H3Rs and mimics the action of the endogenous ligand, histamine, leading to receptor activation. [, , , ]

Q4: What are the downstream consequences of H3R activation by this compound?

A4: H3R activation by this compound primarily leads to the inhibition of neurotransmitter release, including histamine, dopamine, norepinephrine, serotonin, and glutamate. [, , , , , , , ] This inhibition occurs through Gi/o protein-coupled pathways, leading to downstream effects such as decreased cAMP production, modulation of ion channels (e.g., inhibition of N-type calcium channels), and altered intracellular signaling cascades (e.g., ERK1/2). [, , ]

Q5: Does this compound affect the release of other neurotransmitters besides histamine?

A5: Yes, this compound, through its action on H3Rs, has been shown to modulate the release of several other neurotransmitters, including norepinephrine, dopamine, and acetylcholine. [, , , , , , ]

Q6: How does this compound affect norepinephrine release in the heart?

A6: this compound, by activating H3Rs, inhibits both the exocytotic release of norepinephrine during early myocardial ischemia and the carrier-mediated release of norepinephrine during protracted ischemia. This inhibitory effect on norepinephrine release has been observed in both animal models and human heart tissue. [, ]

Q7: How does this compound's effect on norepinephrine release relate to its potential therapeutic benefits?

A7: The excessive release of norepinephrine during myocardial ischemia contributes to cardiac dysfunction and arrhythmias. This compound's ability to attenuate this release, as demonstrated in research using human heart tissue, suggests its potential as a novel therapeutic strategy for mitigating ischemia-related cardiac complications. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C6H10N4S and a molecular weight of 174.24 g/mol.

Q9: Is there any spectroscopic data available for this compound?

A9: The provided research papers do not offer detailed spectroscopic data (NMR, IR, etc.) for this compound.

A9: The provided research focuses on the pharmacological properties of this compound. Data regarding its material compatibility and stability outside a biological context is not discussed.

A9: this compound is not reported to possess catalytic properties. Its activity centers on its role as a ligand for the histamine H3 receptor.

Q10: Have computational approaches been used to study this compound?

A12: While the provided research does not delve into specific computational studies, one study [] utilizes molecular modeling to understand how mutations within the transmembrane domain 5 of the H3 receptor affect the binding of this compound and other agonists. This suggests that computational methods, like molecular docking and molecular dynamics simulations, can be valuable tools to explore the binding interactions of this compound and other ligands with H3R.

Q11: Does the stereochemistry of this compound affect its activity?

A11: The provided research does not explicitly state whether this compound possesses chiral centers or if its stereochemistry impacts its activity.

A11: The documents primarily focus on the pharmacological effects of this compound. Information about its chemical stability or formulation strategies to enhance its properties is not included.

A11: The research papers do not directly address SHE (Safety, Health, and Environment) regulations specific to this compound.

Q12: What is the duration of action of this compound?

A18: Studies in mice and rats show that the effect of this compound on tele-methylhistamine levels in the cerebral cortex remains at its peak even after 6 hours post-administration. This suggests a relatively long duration of action for the drug. []

Q13: Are there differences in the effects of centrally and peripherally administered this compound?

A19: Yes, research indicates distinct effects depending on the administration route. Peripherally administered this compound decreases vascular tone in the mesenteric artery and increases intestinal oxygen uptake, potentially by inhibiting sympathetic vasoconstriction. In contrast, central administration of this compound increases blood pressure and decreases mesenteric blood flow and oxygen consumption, suggesting activation of the sympathetic nervous system. [] This highlights the importance of considering both central and peripheral effects of this compound.

Q14: In which in vitro models has this compound been shown to be effective?

A20: this compound effectively inhibits the binding of a radiolabeled H3 antagonist to rat brain membranes. [] It also inhibits potassium-induced release of histamine from rat brain slices and synaptosomes. [] Furthermore, this compound inhibits calcitonin gene-related peptide release from cardiac C fibers in guinea pig atria, demonstrating its efficacy in modulating sensory nerve function. [] In a human cellular model (SH-SY5Y cells transfected with human H3R), this compound effectively reduced intracellular calcium increases and norepinephrine exocytosis in response to membrane depolarization, highlighting its efficacy in modulating neurotransmitter release. []

Q15: What in vivo models have been used to study the effects of this compound?

A15: Several animal models have been employed, including:

- Rodent models of allergic rhinitis: this compound effectively reduces nasal symptoms like sneezing and rubbing in ovalbumin-sensitized guinea pigs and mice. [, ]

- Rodent models of myocardial infarction: this compound demonstrates cardioprotective effects in rats by attenuating isoproterenol-induced ECG abnormalities, heart rate changes, oxidative stress, and myocardial injury. [, ]

- Rodent models of obesity and diabetes: this compound reduces appetite, body weight, fat mass, and improves metabolic parameters in diet-induced obese mice. []

- Primate models of Parkinson’s disease: this compound reduces L-DOPA-induced chorea in MPTP-lesioned marmosets. []

Q16: Have clinical trials been conducted with this compound in humans?

A16: The provided research does not mention any completed or ongoing clinical trials involving this compound in humans.

A16: The development of resistance to this compound is not discussed in the provided research papers.

Q17: What are the potential adverse effects of this compound?

A24: While the research primarily focuses on the potential therapeutic benefits of this compound, one study [] observed that high doses of this compound (10 mg/kg) administered alone, without L-DOPA, exacerbated parkinsonian disability in MPTP-lesioned marmosets. This finding underscores the need for careful dose optimization in future preclinical and clinical studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)